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Compound of Interest

Compound Name: 4-(1-Adamantyl)-2-nitrophenol

CAS No.: 1459-49-0

Cat. No.: B177950

Get Quote

An In-depth Technical Guide to 4-Formylaminoantipyrine (CAS No. 1672-58-8)

Abstract
This technical guide provides a comprehensive overview of 4-formylaminoantipyrine, a significant

metabolite of the pharmaceutical compounds aminopyrine (aminophenazone) and metamizole. This

document consolidates critical information regarding its chemical identity, physicochemical properties,

biological significance, synthesis, and analytical characterization. It is intended for researchers,

scientists, and professionals in drug development and pharmacology who require a detailed

understanding of this compound for metabolic studies, analytical standard development, or

toxicological evaluation.

A Note on Chemical Identification: The initial query for CAS number 32599-84-1 did not yield specific

results in major chemical databases. However, extensive analysis of related chemical nomenclature

strongly indicates the compound of interest is 4-formylaminoantipyrine, which is officially assigned

CAS number 1672-58-8. This guide will exclusively focus on the properties and data associated with

this confirmed identity.

Chemical Identity and Structure
4-Formylaminoantipyrine is a pyrazolone derivative characterized by a formamide group at the C4

position of the antipyrine core structure.[1] It is a key intermediate in the metabolic cascade of several
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widely used analgesic and antipyretic drugs.[1][2]

Identifier Value

IUPAC Name
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-

pyrazol-4-yl)formamide[1]

CAS Number 1672-58-8[1][2]

Molecular Formula C₁₂H₁₃N₃O₂[1][2]

Molecular Weight 231.25 g/mol [1][2]

Synonyms
4-(Formylamino)antipyrine, 4-Formamidoantipyrine,

N-Antipyrinylformamide, Metamizole Impurity A[1]

SMILES O=CNC1=C(C)N(C)N(C2=CC=CC=C2)C1=O[2]

digraph "Chemical_Structure_of_4-Formylaminoantipyrine" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Atom nodes

N1 [label="N", pos="0,1.5!"];

N2 [label="N", pos="-1.3,0.75!"];

C3 [label="C", pos="-1.3,-0.75!"];

C4 [label="C", pos="0,0!"];

C5 [label="C", pos="0,-1.5!"];

// Substituents on the pyrazolone ring

C_N1_Me [label="CH₃", pos="0.9,2.2!"];

N2_Ph_C1 [label="C", pos="-2.6,1.25!"];

N2_Ph_C2 [label="C", pos="-3.5,0.5!"];

N2_Ph_C3 [label="C", pos="-4.4,1.25!"];

N2_Ph_C4 [label="C", pos="-4.4,2.5!"];

N2_Ph_C5 [label="C", pos="-3.5,3.25!"];

N2_Ph_C6 [label="C", pos="-2.6,2.5!"];
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C3_O [label="O", pos="-2.2,-1.25!"];

C5_Me [label="CH₃", pos="0.9,-2.2!"];

// Formylamino group at C4

N_formyl [label="N", pos="1.3,0!"];

H_N_formyl [label="H", pos="1.7,-0.7!"];

C_formyl [label="C", pos="2.2,0.75!"];

H_formyl [label="H", pos="2.2,1.5!"];

O_formyl [label="O", pos="3.1,0.25!"];
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// Bonds

N1 -- N2;

N2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- N1;

N1 -- C_N1_Me;

N2 -- N2_Ph_C1;

N2_Ph_C1 -- N2_Ph_C2;

N2_Ph_C2 -- N2_Ph_C3;

N2_Ph_C3 -- N2_Ph_C4;

N2_Ph_C4 -- N2_Ph_C5;

N2_Ph_C5 -- N2_Ph_C6;

N2_Ph_C6 -- N2_Ph_C1;

C3 -- C3_O [style=double];

C5 -- C5_Me;

C4 -- N_formyl;

N_formyl -- H_N_formyl;

N_formyl -- C_formyl;

C_formyl -- H_formyl;

C_formyl -- O_formyl [style=double];

}

Caption: Chemical structure of 4-Formylaminoantipyrine.

Physicochemical Properties
4-Formylaminoantipyrine is typically supplied as a solid, with its appearance ranging from off-white to

light yellow.[3] It exhibits good solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro

and stock solution preparation.[3]
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Property Value Source(s)

Appearance Off-white to light yellow solid [3]

Melting Point 190.0 to 194.0 °C [4]

Solubility DMSO: 100 mg/mL (432.43 mM) [3]

Storage Conditions
Powder: -20°C for 3 years; In

solvent: -80°C for 6 months
[3]

Biological Significance and Metabolic Pathway
4-Formylaminoantipyrine (4-FAA) is not administered directly as a therapeutic agent but is a

significant human metabolite of the drugs aminopyrine and metamizole (dipyrone).[1][2] The

biotransformation of these parent drugs is a multi-step process primarily mediated by cytochrome

P450 (CYP) enzymes in the liver.[5][6]

The metabolic cascade generally proceeds as follows:

Aminopyrine undergoes N-demethylation to form 4-methylaminoantipyrine (4-MAA).

4-MAA is the central intermediate, which can be further metabolized via two primary routes:

Oxidation: The N-methyl side chain of 4-MAA is oxidized by CYP enzymes, notably CYP1A2, to

yield 4-formylaminoantipyrine (4-FAA).[5]

N-demethylation: 4-MAA can be further demethylated to form 4-aminoantipyrine (4-AA).[5]

The relative formation of these metabolites can vary significantly between individuals due to genetic

polymorphisms in CYP enzymes and other factors.[6] The quantification of these metabolites in

plasma and urine is a common method to assess drug metabolism and liver function.[7]
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Caption: Simplified metabolic pathway of aminopyrine.

Experimental Protocols: Synthesis
The synthesis of 4-formylaminoantipyrine is most directly achieved through the formylation of its

precursor, 4-aminoantipyrine. A validated method involves the use of formic acid with a catalyst.[8]

Synthesis of 4-Formylaminoantipyrine from 4-
Aminoantipyrine
This protocol is based on the procedure described by Zhang et al. (2013).[8]

Materials:

4-Aminoantipyrine (AA) (10 mmol)

Formic acid (60 mmol)

Zinc oxide (ZnO) (5 mmol)
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25 mL three-necked round-bottom flask

Magnetic stirrer and heating mantle

Procedure:

Combine 4-aminoantipyrine (10 mmol), formic acid (60 mmol), and zinc oxide (5 mmol) in a 25 mL

three-necked round-bottom flask.

Stir the mixture and heat to 70 °C.

Maintain the reaction at this temperature with continuous stirring. The progress of the reaction can

be monitored by Thin Layer Chromatography (TLC).

Upon completion of the reaction, cool the mixture to room temperature.

Purify the product using standard techniques such as recrystallization or column chromatography to

yield 4-formylaminoantipyrine (FAA).

Self-Validation: The identity and purity of the synthesized compound should be confirmed through

analytical techniques such as melting point determination, FT-IR, ¹H-NMR, and elemental analysis,

and compared against a certified reference standard.[8]

Analytical Methodology
The quantification of 4-formylaminoantipyrine, particularly in biological matrices, is crucial for

pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled

with tandem mass spectrometry (MS/MS) is the gold standard for this application due to its high

sensitivity and selectivity.[5]

Key Analytical Techniques:

HPLC-MS/MS: Allows for the sensitive and specific quantification of 4-FAA and its related

metabolites in plasma, urine, and other biological samples.[5][7]

Gas Chromatography-Mass Spectrometry (GC-MS): Can also be utilized for the identification and

quantification of the compound.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.mdpi.com/1420-3049/18/1/877
https://pmc.ncbi.nlm.nih.gov/articles/PMC9298350/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9298350/
https://pubmed.ncbi.nlm.nih.gov/7604956/
https://www.medchemexpress.com/4-formylaminoantipyrine-standard.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177950?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reference Standard: Certified analytical standards of 4-formylaminoantipyrine are commercially

available and essential for method development, validation, and quantitative analysis.[1]

Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 4-

formylaminoantipyrine.

Spectroscopic Data Observations

Mass Spectrometry (GC-MS)
Data available in public databases such as

PubChem and SpectraBase.[1]

¹³C-NMR Spectroscopy

Spectral data is available, though detailed peak

assignments require experimental determination or

advanced computational prediction.[1]

¹H-NMR Spectroscopy

Spectra have been recorded for structural

confirmation.[8] Detailed analysis would reveal

signals corresponding to the aromatic protons of the

phenyl group, the methyl groups on the pyrazolone

ring, and the protons of the formylamino group.

FT-IR Spectroscopy

Key vibrational bands would include C=O stretching

for the pyrazolone carbonyl and the formamide

carbonyl, N-H stretching, and aromatic C-H

stretching.[8]

Safety and Handling
Based on aggregated GHS data, 4-formylaminoantipyrine is classified as a hazardous substance.

Appropriate safety precautions must be observed during handling.

Hazard Class GHS Pictogram Hazard Statement

Acute Toxicity, Oral H302: Harmful if swallowed[1]

Acute Toxicity, Inhalation H330: Fatal if inhaled[1]

Handling Recommendations:
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Work in a well-ventilated area or a fume hood, especially when handling the solid powder.

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and

chemical-resistant gloves.

Avoid inhalation of dust and contact with skin and eyes.

In case of accidental exposure, seek immediate medical attention.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment?
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